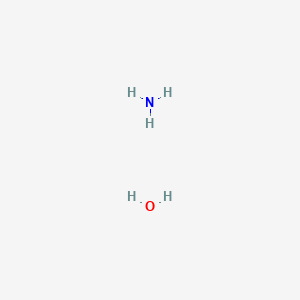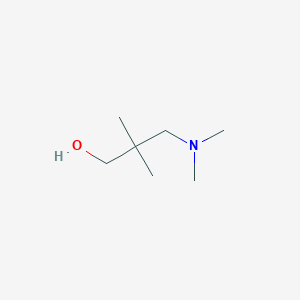
Azane;hydrate
Overview
Description
Azane;hydrate, is a solution of ammonia in waterThis compound is a weak base and is widely used in various industrial and laboratory applications due to its ability to act as a source of ammonia .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium hydroxide is prepared by dissolving ammonia gas (NH3) in water (H2O). The reaction is exothermic and can be represented as:
NH3(g)+H2O(l)→NH4OH(aq)
Industrial Production Methods
Industrially, ammonium hydroxide is produced by bubbling ammonia gas through water. The concentration of the solution can be controlled by adjusting the amount of ammonia gas introduced. The process is typically carried out in large absorption towers where ammonia gas is absorbed into water under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Ammonium hydroxide undergoes various types of chemical reactions, including:
Neutralization: Reacts with acids to form ammonium salts.
Precipitation: Forms precipitates with certain metal ions.
Complexation: Acts as a ligand to form complex ions with transition metals.
Common Reagents and Conditions
Acids: Reacts with acids like hydrochloric acid (HCl) to form ammonium chloride (NH4Cl).
Metal Ions: Reacts with metal ions like copper(II) ions (Cu2+) to form complex ions such as tetraamminecopper(II) ([Cu(NH3)4]2+).
Major Products
Ammonium Salts: Formed by neutralization reactions with acids.
Complex Ions: Formed by reaction with transition metal ions.
Scientific Research Applications
Ammonium hydroxide solution has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of biological samples and as a buffer solution.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a cleaning agent in medical laboratories.
Mechanism of Action
Ammonium hydroxide exerts its effects primarily through its basic nature. It can donate hydroxide ions (OH-) in aqueous solutions, which can neutralize acids and participate in various chemical reactions. The molecular targets and pathways involved include:
Neutralization: Reacts with hydrogen ions (H+) to form water.
Complexation: Forms coordination complexes with metal ions.
Comparison with Similar Compounds
Ammonium hydroxide can be compared with other similar compounds such as:
Sodium hydroxide (NaOH): A strong base used in similar applications but is more caustic.
Potassium hydroxide (KOH): Another strong base with similar uses but different solubility properties.
Calcium hydroxide (Ca(OH)2): A weaker base used in different industrial applications.
Ammonium hydroxide is unique due to its moderate basicity and ability to form complex ions with transition metals, making it versatile for various applications .
Properties
CAS No. |
16393-49-0 |
|---|---|
Molecular Formula |
NH4OH H5NO |
Molecular Weight |
35.046 g/mol |
IUPAC Name |
azane;hydrate |
InChI |
InChI=1S/H3N.H2O/h1H3;1H2 |
InChI Key |
VHUUQVKOLVNVRT-UHFFFAOYSA-N |
SMILES |
N.O |
Canonical SMILES |
[NH4+].[OH-] |
boiling_point |
38 °C (25%) |
Color/Form |
Colorless liquid |
density |
About 0.90 @ 25 °C/25 °C Relative density (water = 1): 0.9 (25%) |
melting_point |
-58 °C (25%) |
Key on ui other cas no. |
1336-21-6 |
physical_description |
Ammonium hydroxide appears as a colorless aqueous solution. Concentration of ammonia ranges up to approximately 30%. Ammonia vapors (which arise from the solution) irritate the eyes. DryPowder; Liquid; WetSolid Clear, colourless solution, having an exceedingly pungent, characteristic odour VERY VOLATILE COLOURLESS AMMONIA SOLUTION IN WATER WITH PUNGENT ODOUR. |
Pictograms |
Corrosive; Environmental Hazard |
solubility |
Exists only in solution Solubility in water: miscible |
Synonyms |
ammonium hydroxide Hydroxide, Ammonium |
vapor_density |
Relative vapor density (air = 1): 0.6 |
vapor_pressure |
2160 mm Hg @ 25 °C Vapor pressure, kPa at 20 °C: 48 (25%) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B90999.png)


![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)propan-2-ol](/img/structure/B91005.png)

